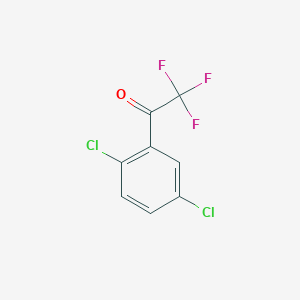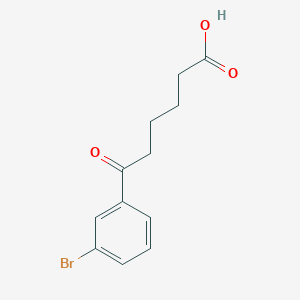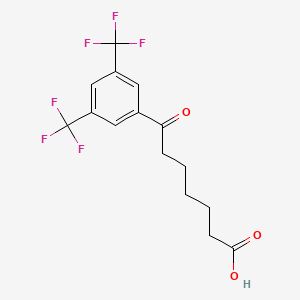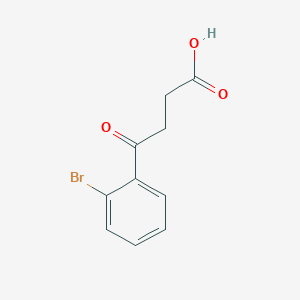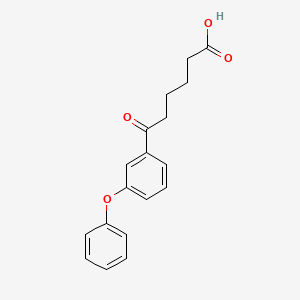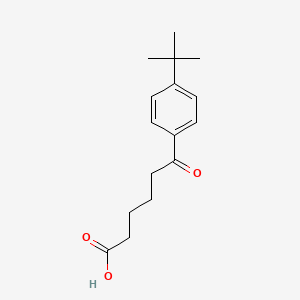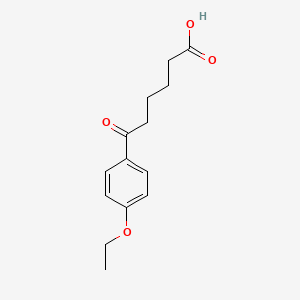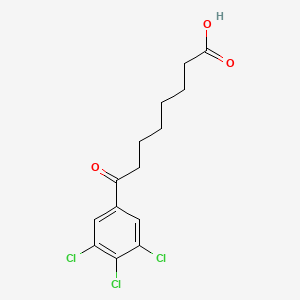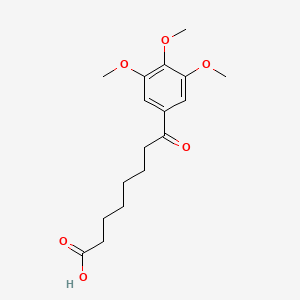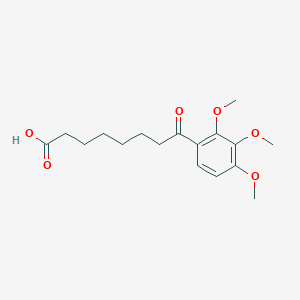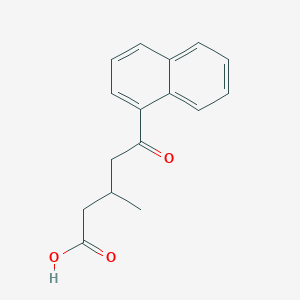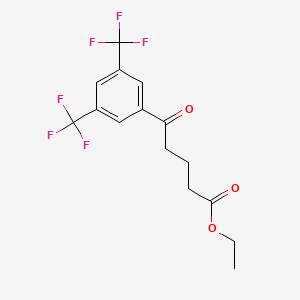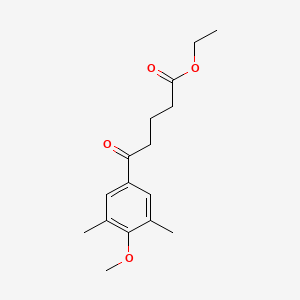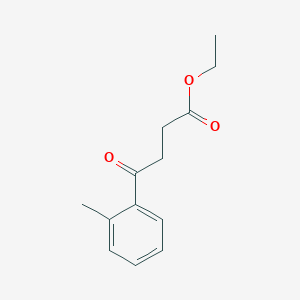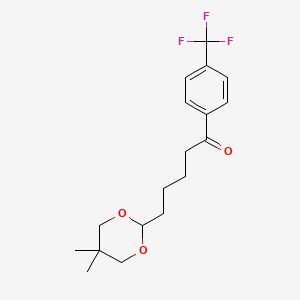
5-(5,5-二甲基-1,3-二氧杂环-2-基)-4'-三氟甲基戊酰苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be a derivative of 1,3-dioxane, which is a type of cyclic ether. The “5,5-Dimethyl” indicates that there are two methyl groups attached to the 5th carbon atom in the 1,3-dioxane ring. The “4’-trifluoromethylvalerophenone” part suggests the presence of a trifluoromethyl group and a valerophenone structure, which is a type of aromatic ketone.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction. The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent. The exact synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure would be characterized by the 1,3-dioxane ring, the trifluoromethyl group, and the aromatic ketone. These functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be opened under acidic or basic conditions. The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in biological systems.科学研究应用
-
Scientific Field: Fluorescent Nanomaterials
- Application Summary : This compound is used in the fabrication of AIEgen-based fluorescent nanomaterials . These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
- Methods of Application : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen). These materials are then used to prepare advanced luminescent materials .
- Results or Outcomes : The use of AIEgen-based nanomaterials in biological applications has shown promising results due to their enhanced fluorescence efficiency and superior photostability .
-
Scientific Field: Crystal and Molecular Structure Analysis
- Application Summary : “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone” has been used in the study of crystal and molecular structures .
- Methods of Application : The methods involve the use of various analytical techniques to determine the crystal and molecular structure of the compound .
- Results or Outcomes : The results of these studies provide valuable information about the structural properties of the compound .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound can be used as a building block in organic synthesis . It can be used to synthesize more complex organic molecules .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of more complex organic molecules .
-
Scientific Field: Drug Discovery
- Application Summary : This compound could potentially be used in drug discovery . It could be used as a starting point for the synthesis of new drug candidates .
- Methods of Application : The methods of application would involve using this compound in various chemical reactions to synthesize potential drug candidates .
- Results or Outcomes : The outcomes of these applications would be the discovery of new potential drug candidates .
-
Scientific Field: Material Science
- Application Summary : This compound can be used in the development of new materials . It can be used to modify the properties of existing materials or to create entirely new materials with desired properties .
- Methods of Application : The specific methods of application would depend on the type of material being developed .
- Results or Outcomes : The outcomes of these applications would be the development of new materials with improved or novel properties .
-
Scientific Field: Chemical Sensors
- Application Summary : This compound could potentially be used in the development of chemical sensors . It could be used as a sensing element in a sensor to detect specific chemical species .
- Methods of Application : The methods of application would involve incorporating this compound into a sensor design .
- Results or Outcomes : The outcomes of these applications would be the development of new sensors capable of detecting specific chemical species .
安全和危害
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
未来方向
Further studies could be conducted to synthesize this compound and investigate its physical and chemical properties. If the compound shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
属性
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAICZIFTUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645952 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone | |
CAS RN |
898786-71-5 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

